2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a fluorine atom, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through fluorination reactions, which can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Deprotection Reactions: The primary amine is regenerated upon removal of the Boc group.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties and steric effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in organic synthesis.
2-{[(Tert-butoxy)carbonyl]amino}-pentanedioic acid: A Boc-protected glutamic acid derivative.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is unique due to the presence of the fluorine atom, which can impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of fluorinated pharmaceuticals .
Properties
Molecular Formula |
C11H20FNO4 |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H20FNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
LSXIFNCSRDKDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCF)C(=O)O |
Origin of Product |
United States |
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